molecular formula C22H10N4O2 B1331932 1,3-Bis(3,4-dicyanophenoxy)benzene CAS No. 72452-47-2

1,3-Bis(3,4-dicyanophenoxy)benzene

Cat. No.: B1331932
CAS No.: 72452-47-2
M. Wt: 362.3 g/mol
InChI Key: SSIIVKRGBWPLNS-UHFFFAOYSA-N
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Description

1,3-Bis(3,4-dicyanophenoxy)benzene, also known as Dicyanobenzene, is a compound used in a variety of scientific research applications. It is a colorless solid that is soluble in organic solvents and has a molecular weight of 248.3 g/mol. Dicyanobenzene is a useful reagent in organic synthesis and has been used in a variety of laboratory experiments. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

High-Temperature Polymer Synthesis

1,3-Bis(3,4-dicyanophenoxy)benzene has been utilized in the synthesis of high-temperature phthalonitrile polymers. These polymers exhibit excellent thermal and thermal-oxidative stabilities, high storage modulus, and high glass-transition temperatures, making them suitable for applications requiring materials that can withstand extreme temperatures (Keller & Dominguez, 2005); (Chen et al., 2015).

Binuclear Phthalocyanine Synthesis

This chemical is used in the preparation of binuclear zinc phthalocyanines. These compounds have potential applications in areas like photovoltaics and sensors due to their unique electronic properties (Tolbin et al., 2002); (Tolbin et al., 2003).

Polyimide Production

Research has shown that this compound can be used in the production of polyimides with high reactivity, good organosolubility, and desirable thermal properties. Such polyimides are valuable in manufacturing materials for electronics and aerospace applications (Zeng et al., 2014).

Enhanced Polymer Curing

The compound has been employed in the curing of phthalonitrile resins, demonstrating its significance in enhancing the processability and thermal stability of polymers. This is particularly relevant in the development of materials with high thermal resistance and mechanical strength, suitable for advanced engineering applications (Sheng et al., 2014).

Molecular Dynamics Studies

Molecular dynamics studies of polymers incorporating this compound have revealed insights into the effect of crosslink density on thermomechanical and dielectric properties. This research is crucial for understanding the behavior of these materials under different conditions, with implications for their use in aerospace and other high-performance applications (Chua & Tu, 2018).

Dielectric and Thermal Properties

Studies have also focused on the dielectric and thermal properties of polymers derived from this compound. These properties are essential for materials used in electrical insulation and high-temperature environments, indicating the compound's role in developing advanced insulating materials (Cheng et al., 2017).

Mechanism of Action

Target of Action

1,3-Bis(3,4-dicyanophenoxy)benzene is a type of phthalonitrile monomer . It is primarily used in the synthesis of high-temperature phthalonitrile polymers . The primary targets of this compound are the polymer chains that it helps to form .

Mode of Action

The compound interacts with its targets through a process known as thermal polymerization . This process involves the application of heat, which causes the monomer units of this compound to link together and form a polymer chain . This reaction can be promoted by certain additives, such as tyrosine cyclic peptide (TCP) .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the polymerization pathway . The compound’s ability to form polymer chains affects the properties of the resulting material, including its heat resistance .

Pharmacokinetics

Its physical properties, such as its melting point (185 ºc) and density (139 g/cm³), can impact its behavior in a given environment .

Result of Action

The primary result of the action of this compound is the formation of high-temperature phthalonitrile polymers . These polymers have a variety of applications, including the production of heat-resistant materials .

Action Environment

The action of this compound is influenced by environmental factors such as temperature . For example, the thermal polymerization process requires the application of heat . Additionally, the compound should be stored in a dry environment at a temperature between 2-8°C to maintain its stability .

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

High-temperature phthalonitrile polymers synthesized from 1,3-Bis(3,4-dicyanophenoxy)benzene show outstanding processability, thermal stability, and mechanical properties, making them good candidates for high-temperature applications .

Properties

IUPAC Name

4-[3-(3,4-dicyanophenoxy)phenoxy]benzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H10N4O2/c23-11-15-4-6-21(8-17(15)13-25)27-19-2-1-3-20(10-19)28-22-7-5-16(12-24)18(9-22)14-26/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIIVKRGBWPLNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=C(C=C2)C#N)C#N)OC3=CC(=C(C=C3)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359722
Record name 1,3-BIS(3,4-DICYANOPHENOXY)BENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72452-47-2
Record name 1,3-BIS(3,4-DICYANOPHENOXY)BENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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